![molecular formula C19H22N4O4 B2577199 Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946283-57-4](/img/structure/B2577199.png)
Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research in recent years. It is a novel compound that has shown potential in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Anticancer Activity
Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone: has shown promise as an anticancer agent. Researchers have designed and synthesized a series of related compounds based on the indole nucleus, which is known for its diverse biological activities . Specifically, this compound has been evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Key findings include:
- Mechanism of Action : Compound 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells .
Antitubulin Properties
Given the indole nucleus’s significance, researchers explored the utility of Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone as an antitubulin agent. Previous studies have established specific structural features for indole-based antitubulin molecules, including substituents at various positions. This compound aligns with these principles, making it a potential candidate for modulating microtubule assembly and inducing mitotic blockade .
Selective Antiproliferative Activity
In a novel series of related compounds, this benzo-fused indole derivative was evaluated against cancer cell lines, including CCRF-CEM , LNCaP , and MIA PaCa-2 . Notably, it exhibited good selectivity between cancer cells and normal cells .
Antitumor Properties
Another related compound, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine , demonstrated potent growth inhibition against HeLa, A549, and MCF-7 cell lines. Its IC50 values were generally below 5 μM, highlighting its antitumor potential .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-2-11-25-18-6-5-17(20-21-18)22-7-9-23(10-8-22)19(24)14-3-4-15-16(12-14)27-13-26-15/h3-6,12H,2,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPRCXNDBXROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

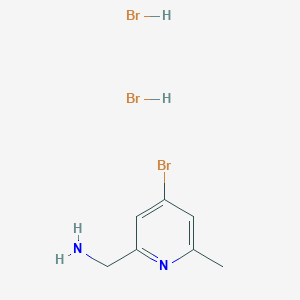
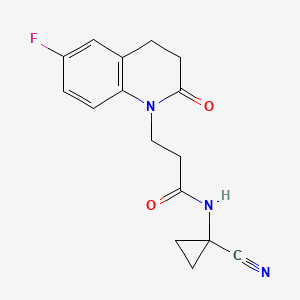
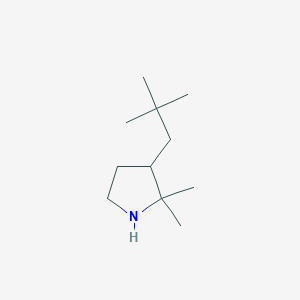
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2577120.png)
![N-(4-acetamidophenyl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2577121.png)
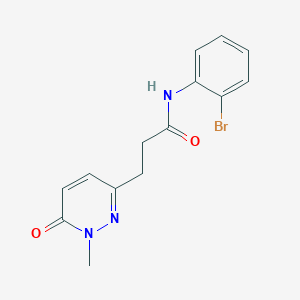
![2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac](/img/structure/B2577124.png)
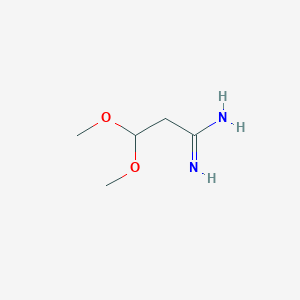
![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2577126.png)
![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)
![2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2577133.png)
![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)
![1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2577137.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2577138.png)